5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine is a heterocyclic compound with the molecular formula C7H10N2. It is part of the imidazopyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with formaldehyde and subsequent cyclization . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield, purity, and cost-effectiveness. This could include continuous flow synthesis and the use of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced tetrahydro derivatives, and various substituted imidazopyridines .
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Industry: The compound’s derivatives are used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile: Known for its use in medicinal chemistry as a potential therapeutic agent.
6-(2-Fluoro-5-methoxybenzyl)-1-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine: Studied for its role in inhibiting specific enzymes involved in cancer progression.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine is unique due to its versatile reactivity and potential for modification, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C7H11N3/c8-6-1-2-10-5-9-4-7(10)3-6/h4-6H,1-3,8H2 |
InChI Key |
JAYLQXDSOQUHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NC=C2CC1N |
Origin of Product |
United States |
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